REACTION_CXSMILES
|
C(OC([N:11]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:12]1([C:18]([O:20]C)=[O:19])[CH2:14][CH:13]1[CH:15]([F:17])[F:16])=O)C1C=CC=CC=1.C(OC(NC1(C(OC)=O)CC1C(F)F)=O)(C)(C)C.[OH-].[Na+]>CO>[C:25]([O:24][C:22]([NH:11][C:12]1([C:18]([OH:20])=[O:19])[CH2:14][CH:13]1[CH:15]([F:17])[F:16])=[O:23])([CH3:28])([CH3:26])[CH3:27] |f:2.3|
|
Name
|
methyl 1-((benzyloxycarbonyl)(tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylate
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(C1(C(C1)C(F)F)C(=O)OC)C(=O)OC(C)(C)C
|
Name
|
methyl 1-(tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylate
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(C(C1)C(F)F)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
A white solid precipitated from the solution
|
Type
|
CUSTOM
|
Details
|
was collected by filteration
|
Type
|
WASH
|
Details
|
The filter cake was washed with water
|
Type
|
CUSTOM
|
Details
|
to yield 1.2 g of the crude product as a white solid
|
Type
|
CUSTOM
|
Details
|
Crystallization from hexane/EtOAc
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(C(C1)C(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 151.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:11]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:12]1([C:18]([O:20]C)=[O:19])[CH2:14][CH:13]1[CH:15]([F:17])[F:16])=O)C1C=CC=CC=1.C(OC(NC1(C(OC)=O)CC1C(F)F)=O)(C)(C)C.[OH-].[Na+]>CO>[C:25]([O:24][C:22]([NH:11][C:12]1([C:18]([OH:20])=[O:19])[CH2:14][CH:13]1[CH:15]([F:17])[F:16])=[O:23])([CH3:28])([CH3:26])[CH3:27] |f:2.3|
|
Name
|
methyl 1-((benzyloxycarbonyl)(tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylate
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(C1(C(C1)C(F)F)C(=O)OC)C(=O)OC(C)(C)C
|
Name
|
methyl 1-(tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylate
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(C(C1)C(F)F)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
A white solid precipitated from the solution
|
Type
|
CUSTOM
|
Details
|
was collected by filteration
|
Type
|
WASH
|
Details
|
The filter cake was washed with water
|
Type
|
CUSTOM
|
Details
|
to yield 1.2 g of the crude product as a white solid
|
Type
|
CUSTOM
|
Details
|
Crystallization from hexane/EtOAc
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(C(C1)C(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 151.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |